

# Navigating Neurotherapeutics: A Comparative Guide to Selective HDAC6 Inhibition in Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Augustine |           |
| Cat. No.:            | B1666129  | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the biological effects of selective Histone Deacetylase 6 (HDAC6) inhibition, with a focus on the therapeutic approach advanced by **Augustine** Therapeutics, in various models of peripheral neuropathy. We will delve into the mechanism of action, comparative preclinical efficacy, and the experimental frameworks used to evaluate this promising therapeutic strategy.

### Introduction to Selective HDAC6 Inhibition

Peripheral neuropathies, such as Charcot-Marie-Tooth (CMT) disease, are a group of debilitating inherited disorders characterized by progressive damage to the peripheral nerves. [1][2][3] A key pathological feature in many of these neuropathies is the disruption of axonal transport, a critical process for neuronal health and function. Histone Deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a significant therapeutic target due to its role in regulating the acetylation of  $\alpha$ -tubulin, a key component of microtubules, which are the "highways" for axonal transport.[4] Increased HDAC6 activity leads to the deacetylation of  $\alpha$ -tubulin, which impairs the stability of microtubules and hinders the transport of essential cargoes like mitochondria.

**Augustine** Therapeutics is a biopharmaceutical company at the forefront of developing novel, selective HDAC6 inhibitors. Their lead candidate, AGT-100216, is a peripherally-restricted, orally available small molecule currently in Phase I clinical trials for the treatment of CMT.[2][3]



[5] This guide will compare the biological effects of selective HDAC6 inhibitors, including the approach taken by **Augustine** Therapeutics, against other potential therapeutic strategies for peripheral neuropathies.

# Mechanism of Action: The HDAC6 Signaling Pathway

HDAC6 primarily functions in the cytoplasm, where it deacetylates non-histone proteins, most notably  $\alpha$ -tubulin and the chaperone protein Hsp90. The acetylation of  $\alpha$ -tubulin is crucial for the binding of motor proteins, such as kinesin and dynein, which are responsible for anterograde and retrograde axonal transport. By inhibiting HDAC6, the acetylation of  $\alpha$ -tubulin is increased, leading to enhanced microtubule stability and improved axonal transport. This, in turn, is expected to restore neuronal function and mitigate the progression of peripheral neuropathies.

Furthermore, the inhibition of HDAC6 and its effect on Hsp90 can influence the folding and degradation of misfolded proteins, a mechanism that is also implicated in the pathology of some forms of CMT.[4][6]

Below is a diagram illustrating the central role of HDAC6 in axonal transport and the therapeutic intervention point for selective inhibitors.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Metabolite profile of a mouse model of Charcot–Marie–Tooth type 2D neuropathy: implications for disease mechanisms and interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augustine Theraputics [augustinetx.com]
- 3. Augustine begins dosing in Phase I trial of CMT disease therapy [clinicaltrialsarena.com]
- 4. Histone deacetylase 6 inhibitors studied in CMT 1A Institut de Myologie [institutmyologie.org]



- 5. AGT-100216 Drug Targets, Indications, Patents Synapse [synapse-patsnapcom.libproxy1.nus.edu.sg]
- 6. A novel histone deacetylase 6 inhibitor improves myelination of Schwann cells in a model of Charcot–Marie–Tooth disease type 1A - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating Neurotherapeutics: A Comparative Guide to Selective HDAC6 Inhibition in Peripheral Neuropathy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666129#cross-validation-of-augustine-s-biological-effects-in-different-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com